N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
説明
The compound N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 4-methoxybenzyl group at position 5 and a 4-methoxyphenylacetamide moiety at position 2. The dual methoxy groups enhance solubility and may influence receptor binding through electron-donating effects.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-7-3-13(4-8-15)11-17(23)20-19-22-21-18(26-19)12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIWCMNYYCESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The synthesis and structure-activity relationship (SAR) of this compound will also be discussed.
Synthesis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of acyclic precursors. Recent studies have highlighted various methods for synthesizing 1,3,4-oxadiazoles, emphasizing the importance of structural modifications to enhance biological activity. For instance, the compound can be synthesized through the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions .
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown significant potential as anticancer agents. This specific compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity. The mechanisms of action include:
- Inhibition of key enzymes : The compound may inhibit thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .
- Mechanism-based approaches : It selectively interacts with nucleic acids and proteins involved in cancer pathways, leading to apoptosis in malignant cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Inhibition of HDAC |
| MCF-7 | 8.3 | Inhibition of thymidylate synthase |
| A549 | 12.0 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies indicate that it can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide has demonstrated anti-inflammatory effects in preclinical models. This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Modifications in substituents can lead to enhanced potency:
- Methoxy groups at the para position on aromatic rings have been associated with increased lipophilicity and improved cellular permeability.
- The presence of electron-withdrawing or electron-donating groups can significantly affect the interaction with biological targets.
Case Studies
Several studies have reported on the efficacy of oxadiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A comparative analysis showed that derivatives with methoxy substitutions had higher cytotoxicity against breast cancer cell lines compared to those without such modifications .
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited superior antimicrobial activity compared to standard antibiotics like cefadroxil, indicating its potential as a therapeutic agent in infectious diseases .
類似化合物との比較
Structural and Functional Comparison with Analogues
Structural Features
The table below summarizes key structural differences and similarities with related compounds:
Key Observations:
- Methoxy vs.
- Heterocyclic Variations : Replacement of oxadiazole with thiadiazole () or benzofuran () alters electronic properties and bioactivity .
Antimicrobial Activity:
- Compound 2b () demonstrated potent antimicrobial activity, attributed to the benzofuran moiety’s ability to disrupt microbial membranes .
- Derivatives 6f and 6o () showed significant antimicrobial effects with lower cytotoxicity, suggesting that N-substituents (e.g., 4-fluorophenyl) balance efficacy and safety .
Anticancer Potential:
- Compound 7d (), a thiadiazole derivative, exhibited strong cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the role of heterocycle rigidity in anticancer activity .
Enzyme Inhibition:
- Pyridazinone derivatives () with methoxybenzyl groups acted as FPR2 agonists, indicating that methoxy substituents may enhance receptor binding in neurological or inflammatory pathways .
Structure-Activity Relationship (SAR) Insights
Methoxy Substitution : Dual methoxy groups (target compound) likely enhance solubility and passive diffusion but may reduce electrophilic reactivity compared to nitro or chloro substituents .
Heterocyclic Core : Oxadiazole’s electron-deficient nature favors interactions with enzyme active sites, whereas thiadiazole () or benzofuran () modifications alter binding specificity .
N-Substituents : Bulky groups (e.g., 4-nitrophenyl in CDD-934506) improve target affinity but may increase cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
